![molecular formula C6H10O3 B3059147 (1R,3R)-3-Hydroxycyclopentanecarboxylic acid CAS No. 946594-17-8](/img/structure/B3059147.png)
(1R,3R)-3-Hydroxycyclopentanecarboxylic acid
Übersicht
Beschreibung
“(1R,3R)-3-Hydroxycyclopentanecarboxylic acid” is a chemical compound with the molecular formula C6H10O3 and a molecular weight of 130.14 . It is a useful research chemical . The compound is stored at a temperature of 2-8°C and is in the form of an oil .
Molecular Structure Analysis
The molecular structure of “(1R,3R)-3-Hydroxycyclopentanecarboxylic acid” is represented by the SMILES notationO=C([C@H]1CC@HCC1)O
. This notation represents the structure of the molecule in terms of the atoms present and their connectivity. Physical And Chemical Properties Analysis
“(1R,3R)-3-Hydroxycyclopentanecarboxylic acid” is an oil at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science
- Chiral Building Blocks : A study by Defant et al. (2011) highlighted the use of a related bicyclic lactone obtained from cellulose pyrolysis as a chiral building block in synthesizing new δ-sugar amino acids. This process emphasizes the role of (1R,3R)-3-Hydroxycyclopentanecarboxylic acid and its derivatives in accessing new peptidomimetics with restricted structures, potentially useful in developing novel materials and pharmaceuticals (Defant et al., 2011).
Medicinal Chemistry and Pharmacology
Ligand for GHB Binding Sites : Vogensen et al. (2013) described the synthesis and tritium labeling of a potent ligand for high-affinity γ-hydroxybutyrate (GHB) binding sites in the central nervous system (CNS), showcasing the compound's relevance in neuroscience research and its potential for studying CNS disorders (Vogensen et al., 2013).
Integrin Receptor Binders : Research by Casiraghi et al. (2005) on grafting aminocyclopentane carboxylic acids onto the RGD tripeptide sequence resulted in low nanomolar αVβ3/αVβ5 integrin dual binders. This work demonstrates the compound's potential in developing therapeutics targeting integrin receptors, which are critical for cancer and angiogenesis (Casiraghi et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWQLKYMTLWXKN-RFZPGFLSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718711 | |
Record name | (1R,3R)-3-Hydroxycyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
946594-17-8 | |
Record name | (1R,3R)-3-Hydroxycyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.